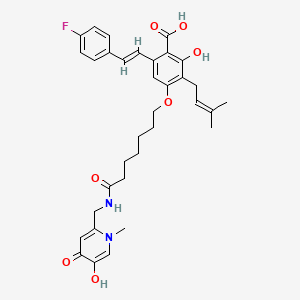
Antibacterial agent 202
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 202 involves the conjugation of cajaninstilbene acid derivatives with siderophores of 3-hydroxypyridin-4(1H)-ones. This process is based on the Trojan horse strategy, which enhances the compound’s ability to penetrate bacterial cells . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production.
化学反应分析
Types of Reactions: Antibacterial agent 202 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antibacterial properties.
Reduction: The removal of oxygen or the addition of hydrogen can also modify the compound, potentially increasing its efficacy.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to fine-tune the compound’s activity against specific bacterial strains.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions are modified versions of this compound, which may exhibit enhanced or altered antibacterial activity. These products are often tested for their efficacy against different bacterial strains to determine their potential as therapeutic agents.
科学研究应用
Antibacterial agent 202 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and modification of antibacterial agents.
Biology: Researchers use it to investigate the mechanisms of bacterial cell membrane disruption and the development of bacterial resistance.
Medicine: The compound is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
作用机制
The mechanism of action of antibacterial agent 202 involves the disruption of bacterial cell membranes. This compound targets the integrity of the cell membrane, causing it to become permeable and leading to the leakage of cellular contents . This disruption ultimately results in the death of the bacterial cell. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which are essential for maintaining the structural integrity of the bacterial cell .
相似化合物的比较
Cajaninstilbene Acid Derivatives: These compounds share a similar structure and mechanism of action with antibacterial agent 202, targeting bacterial cell membranes.
Siderophore Conjugates: These compounds also utilize the Trojan horse strategy to penetrate bacterial cells and exert their antibacterial effects.
Other Bacterial Inhibitors: Compounds such as polymyxins and aminoglycosides also target bacterial cell membranes, although they may have different structures and specificities
Uniqueness: this compound is unique in its combination of low cytotoxicity and high efficacy against Gram-negative bacteria. Its ability to disrupt bacterial cell membranes while maintaining low toxicity to human cells makes it a promising candidate for further research and development .
属性
分子式 |
C34H39FN2O7 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC 名称 |
6-[(E)-2-(4-fluorophenyl)ethenyl]-2-hydroxy-4-[7-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methylamino]-7-oxoheptoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+ |
InChI 键 |
NCCOTSFYYMWLMA-JLHYYAGUSA-N |
手性 SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
规范 SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















